molecular formula C22H16N6O3 B140130 O-去乙基坎地沙坦 CAS No. 168434-02-4

O-去乙基坎地沙坦

货号: B140130
CAS 编号: 168434-02-4
分子量: 412.4 g/mol
InChI 键: KLCPKPIDOPBIQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-desethyl candesartan is a benzimidazolecarboxylic acid that is candesartan in which the ethoxy group has been replaced by a hydroxy group. It is the inactive metabolite of the anti-hypertensive drug, candesartan. It has a role as a drug metabolite, a human urinary metabolite and a human blood serum metabolite. It is a benzimidazolecarboxylic acid and a biphenylyltetrazole.
O-Deethylated candesartan belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. O-Deethylated candesartan is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Deethylated candesartan has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

科学研究应用

1. 稳定性和降解研究中的鉴定

研究在坎地沙坦西雷替片的稳定性研究中将 O-去乙基坎地沙坦确定为降解产物。这些研究利用质谱和核磁共振等先进技术表征杂质,突出了 O-去乙基坎地沙坦在确保药物质量和安全中的作用 (Mohan 等,2009)

2. 显像放射性示踪剂的开发

在一种新颖的应用中,O-去乙基坎地沙坦被放射性标记为成像血管紧张素 II 型 1 (AT1) 受体的示踪剂。这有助于研究受体的分布和功能,特别是在肾脏组织中 (Hadizad 等,2009)

3. 药代动力学和药效学评价

O-去乙基坎地沙坦已参与药代动力学和药效学研究。这些研究评估化合物在体内的行为,包括吸收、分布、代谢和消除,这对于药物开发和治疗效果至关重要 (Dudhipala 和 Veerabrahma,2016)

4. 新型给药系统的开发

研究重点是开发 O-去乙基坎地沙坦的新型给药系统,以提高生物利用度和治疗效果。例子包括固体脂质纳米粒和自纳米乳化给药系统 (Joshi 等,2023;AboulFotouh 等,2017)

安全和危害

O-Desethyl Candesartan should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and face protection should be used, and adequate ventilation should be ensured .

生化分析

Biochemical Properties

O-Desethyl Candesartan functions as an antagonist to the angiotensin II receptor type 1 (AT1). It interacts with the AT1 receptor, inhibiting the binding of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound is metabolized by cytochrome P450 2C9 (CYP2C9) and uridine diphosphate glucuronosyltransferase 1A3 (UGT1A3), and it is excreted in an unchanged form through urine, biliary tract, and feces .

Cellular Effects

O-Desethyl Candesartan influences various cellular processes by blocking the AT1 receptor. This blockade prevents angiotensin II from exerting its effects on cells, leading to reduced vasoconstriction, decreased aldosterone secretion, and inhibition of cellular proliferation. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the renin-angiotensin system .

Molecular Mechanism

At the molecular level, O-Desethyl Candesartan binds tightly to the AT1 receptor, preventing angiotensin II from activating the receptor. This binding results in the inhibition of downstream signaling pathways that mediate vasoconstriction, sodium retention, and cellular growth. The compound’s tight binding and slow dissociation from the receptor contribute to its long-lasting antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, O-Desethyl Candesartan demonstrates stability and sustained activity over time. Studies have shown that the compound maintains its inhibitory effects on the AT1 receptor for extended periods, contributing to its prolonged therapeutic action. The stability and degradation of the compound have been evaluated through various in vitro and in vivo studies, confirming its consistent pharmacological profile .

Dosage Effects in Animal Models

In animal models, the effects of O-Desethyl Candesartan vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, potential toxic effects such as vasovagal episodes, peripheral edema, and atrial arrhythmia have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

O-Desethyl Candesartan is primarily metabolized by the CYP2C9 enzyme and UGT1A3. The metabolic pathways involve the conversion of candesartan cilexetil to O-Desethyl Candesartan through hydrolysis, followed by further metabolism and excretion. The compound’s interaction with these enzymes influences its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Within cells and tissues, O-Desethyl Candesartan is transported and distributed through various mechanisms. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach its target receptors. Additionally, specific transporters and binding proteins may play a role in its cellular localization and accumulation .

Subcellular Localization

O-Desethyl Candesartan is primarily localized in the plasma membrane, where it interacts with the AT1 receptor. The compound’s subcellular localization is influenced by its lipophilic nature and the presence of targeting signals that direct it to specific compartments. Post-translational modifications may also affect its activity and function within cells .

属性

IUPAC Name

2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCPKPIDOPBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434746
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168434-02-4
Record name CV-15959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168434024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CV-15959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMN65A337Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desethyl Candesartan
Reactant of Route 2
Reactant of Route 2
O-Desethyl Candesartan
Reactant of Route 3
Reactant of Route 3
O-Desethyl Candesartan
Reactant of Route 4
O-Desethyl Candesartan
Reactant of Route 5
Reactant of Route 5
O-Desethyl Candesartan
Reactant of Route 6
O-Desethyl Candesartan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。